molecular formula C10H7FN2O2 B2607902 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid CAS No. 1521055-55-9

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2607902
CAS No.: 1521055-55-9
M. Wt: 206.176
InChI Key: RQYZHVNALVGILY-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2. It is a derivative of benzoic acid, where a fluorine atom and a pyrazole ring are substituted at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom and pyrazole ring can enhance binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-6-(1H-imidazol-1-yl)benzoic acid
  • 2-fluoro-6-(1H-triazol-1-yl)benzoic acid
  • 2-fluoro-6-(1H-tetrazol-1-yl)benzoic acid

Uniqueness

2-fluoro-6-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s utility in various applications .

Biological Activity

2-Fluoro-6-(1H-pyrazol-1-yl)benzoic acid is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C_10H_8FN_2O_2 and a molecular weight of approximately 206.17 g/mol. The structural features include a benzoic acid moiety with a fluorine atom and a pyrazole ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and activity against various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these strains have been reported as low as 1.56 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.125
Acinetobacter baumannii1.56
Escherichia coli6.25

Anticancer Activity

Compounds containing the pyrazole ring have shown promising anticancer properties. Studies have demonstrated that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

Case Study: Anticancer Effects

In a study involving the synthesis of pyrazole derivatives, it was found that compounds based on the pyrazole structure exhibited significant antiproliferative effects on multiple cancer types, suggesting potential therapeutic applications in oncology .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-fluoro-6-iodobenzoic acid with 1-(trimethylsilyl)pyrazole in the presence of a palladium catalyst. This method allows for efficient production with minimal purification steps required .

Applications in Medicinal Chemistry

Due to its structural characteristics, this compound serves as a building block for developing new pharmaceutical agents. Its derivatives are being explored for their potential use in treating bacterial infections and cancer.

Properties

IUPAC Name

2-fluoro-6-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-4-8(9(7)10(14)15)13-6-2-5-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYZHVNALVGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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